Product packaging for 2-(2,4-Dimethylphenyl)quinoxaline(Cat. No.:)

2-(2,4-Dimethylphenyl)quinoxaline

Cat. No.: B11534617
M. Wt: 234.29 g/mol
InChI Key: WKJSXNGAVQEGMI-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)quinoxaline is a synthetic quinoxaline derivative, an important heterocyclic scaffold in medicinal chemistry and materials science. Quinoxalines are fused heterocyclic compounds containing a benzene ring and a pyrazine ring, known for their diverse biological properties and applications in pharmaceutical development . This specific derivative is of significant interest in antimicrobial research. Structure-activity relationship (SAR) studies indicate that substitutions at the 2- and 3- positions of the quinoxaline core, particularly with aryl groups, are critical for biological activity . Compounds with similar disubstituted structures have demonstrated notable antibacterial and antifungal activities in scientific studies . Beyond its biological potential, the quinoxaline scaffold is widely investigated in materials science for developing organic semiconductors, fluorescent materials, and electroluminescent devices due to its favorable electronic properties . Researchers value this compound as a key intermediate for synthesizing more complex molecules and for probing structure-activity relationships in the development of new pharmacologically active agents or functional materials. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2 B11534617 2-(2,4-Dimethylphenyl)quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)quinoxaline

InChI

InChI=1S/C16H14N2/c1-11-7-8-13(12(2)9-11)16-10-17-14-5-3-4-6-15(14)18-16/h3-10H,1-2H3

InChI Key

WKJSXNGAVQEGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N=C2)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2,4 Dimethylphenyl Quinoxaline and Analogues

Transition-Metal-Free Synthetic Protocols

In the quest for greener and more sustainable chemical processes, transition-metal-free synthetic routes have gained considerable attention. These methods offer advantages such as reduced cost, lower toxicity, and simplified purification procedures.

Catalyst-Free Approaches

The classical and most straightforward synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov In a notable catalyst-free approach, 2-(2,4-Dimethylphenyl)quinoxaline can be synthesized by the reaction of o-phenylenediamine with 2-bromo-1-(2,4-dimethylphenyl)ethanone. This reaction is typically carried out in a green solvent like ethanol (B145695) under reflux conditions. nih.gov The process involves an initial S_N2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoxaline (B1680401) core. This method, while simple, often provides good to excellent yields of the desired product.

A study by Massah et al. in 2017 demonstrated a catalyst-free protocol for the synthesis of various quinoxaline derivatives from the reaction of o-phenylenediamines and phenacyl bromides in refluxing ethanol, achieving yields between 70–85%. nih.gov This approach can be directly applied to the synthesis of this compound.

Table 1: Catalyst-Free Synthesis of Quinoxaline Derivatives

Entry o-Phenylenediamine α-Haloketone Solvent Conditions Yield (%) Reference
1 o-Phenylenediamine 2-Bromo-1-phenylethanone Ethanol Reflux 70-85 nih.gov
2 4-Methyl-1,2-phenylenediamine 2-Bromo-1-phenylethanone Ethanol Reflux 70-85 nih.gov

Organocatalytic and Biocatalytic Strategies

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. In the context of quinoxaline synthesis, Fathi and Sardarian have demonstrated an efficient method using nitrilotris(methylenephosphonic acid) as an organocatalyst for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. nih.gov This protocol affords high yields (80–97%) in a short reaction time and is tolerant of a wide range of substituents. nih.gov This method could be adapted for the synthesis of this compound using o-phenylenediamine and 1-(2,4-dimethylphenyl)ethane-1,2-dione.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a green and highly selective synthetic approach. nih.gov While specific biocatalytic methods for the direct synthesis of this compound are not extensively reported, the general principles of biocatalysis are applicable. Enzymes such as dehydrogenases could potentially be used for the in-situ generation of the α-dicarbonyl precursor from the corresponding diol, which would then react with o-phenylenediamine. The use of whole-cell systems can also be advantageous as they contain the necessary cofactors for complex transformations. nih.gov

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) have gained prominence as environmentally benign solvents and catalysts in organic synthesis. nih.gov Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to traditional organic solvents. For quinoxaline synthesis, Brønsted acidic ionic liquids (BAILs) have been effectively employed as catalysts. nih.gov For instance, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate (B86663) functionalized cellulose (B213188) has been used as a heterogeneous catalyst for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds in water, affording quinoxaline products in 78–99% yields. nih.gov

Another approach involves using the ionic liquid itself as both the catalyst and the reaction medium. Bhargava et al. synthesized a series of quinoxaline derivatives in good to excellent yields at room temperature using an ionic liquid as the catalyst and solvent. nih.gov

Table 2: Ionic Liquid-Mediated Synthesis of Quinoxalines

Entry o-Phenylenediamine 1,2-Dicarbonyl Compound Catalyst/Solvent Yield (%) Reference
1 o-Phenylenediamine Benzil (B1666583) [TMPSA]HSO₄ in H₂O High capes.gov.br
2 o-Phenylenediamine Benzil Cellulose-supported IL 99 nih.gov

Metal-Catalyzed Reaction Pathways

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions (e.g., Stille, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds. The synthesis of this compound can be achieved via the Suzuki-Miyaura coupling of a 2-haloquinoxaline (e.g., 2-chloroquinoxaline (B48734) or 2-bromoquinoxaline) with (2,4-dimethylphenyl)boronic acid. libretexts.orgtcichemicals.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like K₂CO₃ or Cs₂CO₃. libretexts.orgyonedalabs.comyoutube.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. libretexts.orgorganic-chemistry.org this compound can be synthesized by the reaction of a 2-haloquinoxaline with (2,4-dimethylphenyl)trialkylstannane, catalyzed by a palladium complex. organic-chemistry.org While effective, the toxicity of organotin reagents is a significant drawback of this method. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comsynarchive.com While not a direct route to 2-arylquinoxalines, it is a valuable method for the functionalization of the quinoxaline ring. For instance, a 2-ethynylquinoxaline (B1278985) can be synthesized via Sonogashira coupling, which can then be further elaborated.

Table 3: Palladium-Catalyzed Synthesis of Quinoxaline Analogues

Coupling Reaction Reactant 1 Reactant 2 Catalyst Base Yield (%) Reference
Suzuki-Miyaura 2-Chloroquinoxaline (2,6-Dimethylphenyl)boronic acid Pd(PPh₃)₄ K₃PO₄ High nih.gov
Stille Aryl Halide Organostannane Pd(OAc)₂/Dabco KF Good to Excellent organic-chemistry.org

Copper-Catalyzed Cycloamination and Condensation Reactions

Copper catalysis offers a more economical alternative to palladium for certain transformations.

Copper-Catalyzed Cycloamination: A novel method for synthesizing quinoxalines involves the copper-catalyzed cyclization of o-phenylenediamine with terminal alkynes. researchgate.netias.ac.inias.ac.inorganic-chemistry.org This reaction proceeds smoothly in the presence of a copper(II) catalyst and a base, providing the desired products in moderate to good yields. researchgate.net This approach allows for the synthesis of 2-substituted quinoxalines directly from readily available starting materials.

Copper-Catalyzed Condensation: Copper catalysts can also be used to promote the condensation of o-phenylenediamines with α-dicarbonyl compounds. While the classical condensation often proceeds without a catalyst, copper salts can enhance the reaction rate and yield under milder conditions. Furthermore, copper-catalyzed methods have been developed for the synthesis of quinoxalines from 2-iodoanilines and arylacetaldehydes.

Table 4: Copper-Catalyzed Synthesis of Quinoxalines

Reactant 1 Reactant 2 Catalyst Base Solvent Yield (%) Reference
o-Phenylenediamine Phenylacetylene Cu(II) salt Cs₂CO₃ - Moderate to Good researchgate.net
o-Phenylenediamine Phenylacetylene Cu-Al catalyst K₂CO₃ Toluene Excellent ias.ac.inorganic-chemistry.org

Nickel-Catalyzed Dehydrogenative Coupling

Nickel-catalyzed dehydrogenative coupling has emerged as a powerful and eco-friendly method for the synthesis of quinoxalines. This approach avoids the pre-functionalization of starting materials, proceeding through direct C-H bond activation.

A notable example involves a nickel-catalyzed double dehydrogenative coupling reaction for the synthesis of quinolines and quinoxalines. organic-chemistry.org This method utilizes an inexpensive and well-defined nickel catalyst that can be regenerated through aerobic oxidation. organic-chemistry.org The reaction proceeds under mild temperature conditions, making it an energy-efficient process. organic-chemistry.org Another efficient system employs a simple NiBr₂/1,10-phenanthroline catalyst for the synthesis of a range of quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org

Furthermore, nickel catalysis has been successfully applied to the cross-coupling of carboxylic acid chlorides or thioesters with alkyl iodides under reducing conditions. orgsyn.org This strategy has proven effective for creating sterically hindered ketones, a challenge for many other coupling methods, and demonstrates good functional group tolerance. orgsyn.org The cross-electrophile coupling of aryl chlorides with primary alkyl chlorides, a traditionally challenging transformation, has also been achieved using a nickel catalyst with a pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN) ligand and catalytic amounts of iodide or bromide. nih.gov These additives act as co-catalysts, generating a low concentration of more reactive alkyl halides. nih.gov

Recent advancements also include nickel-catalyzed cross-electrophile coupling between (hetero)aryl bromides and 2,2-difluorovinyl tosylate, providing a straightforward route to gem-difluorovinyl arenes under mild conditions with high yields. dtu.dk Mechanistic studies suggest a Ni(0)/Ni(II) catalytic cycle for this transformation. dtu.dk These nickel-catalyzed methodologies represent a significant step towards more sustainable and versatile syntheses of complex organic molecules like this compound.

Cerium (IV) Ammonium (B1175870) Nitrate (B79036) (CAN)-Catalyzed Condensations

Cerium (IV) ammonium nitrate (CAN) has been established as an efficient and environmentally friendly catalyst for the synthesis of quinoxaline derivatives. rsc.orgrsc.orgresearchgate.net This method typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

A key advantage of CAN is its ability to catalyze these reactions in water, often at room temperature, which aligns with the principles of green chemistry. rsc.orgchim.it Using just a catalytic amount (e.g., 5 mol%), CAN effectively promotes the condensation to produce a variety of quinoxalines in excellent yields. rsc.orgrsc.orgresearchgate.net The reaction workup is often straightforward, involving simple filtration and washing with water to obtain the product. chim.it

The scope of this methodology is broad, accommodating various aromatic and aliphatic 1,2-diketones, as well as substituted o-phenylenediamines. rsc.orgresearchgate.net For instance, the reaction of o-phenylenediamine with benzil derivatives in the presence of CAN can be completed in as little as 20 minutes at room temperature, yielding the desired quinoxaline with up to 98% yield. mdpi.com The use of tap water as a solvent further enhances the economic and environmental benefits of this protocol. rsc.orgchim.it CAN's excellent solubility in water, low cost, non-toxic nature, and simple handling make it a highly practical catalyst for quinoxaline synthesis. rsc.org

Green Chemistry Approaches in Quinoxaline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoxalines to develop more sustainable and environmentally friendly processes. These approaches focus on the use of alternative energy sources, greener solvents, and recyclable catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as an energy-efficient and rapid method for synthesizing quinoxaline derivatives. udayton.edudoaj.org This technique often leads to significantly shorter reaction times and higher yields compared to conventional heating methods. udayton.edujocpr.com

Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. udayton.eduias.ac.inscispace.com For example, the reaction of o-phenylenediamines and 1,2-dicarbonyl compounds can be carried out on a solid support like acidic alumina (B75360), which also acts as a catalyst, under microwave irradiation for just a few minutes. scispace.com In some cases, the reaction can proceed efficiently by simply mixing the neat reactants and exposing them to microwaves. scispace.com

Catalysts such as MgBr₂·OEt₂ have been effectively used in microwave-assisted quinoxaline synthesis, allowing for the reaction to be completed in minutes with good yields. jocpr.com The use of microwave-assisted organic synthesis (MAOS) often eliminates the need for harsh reaction conditions and toxic solvents, making it a valuable tool for green chemistry. udayton.edudoaj.org For instance, a solvent-free microwave-assisted synthesis of quinoxalines from dichloroquinoxaline and various nucleophiles has been reported to be complete in just 5 minutes at 160°C. udayton.edu

The following table summarizes the results of a microwave-assisted synthesis of various quinoxaline derivatives:

EntryDiamineDicarbonylCatalystTime (min)Yield (%)
1Pyridine-2,3-diamine1-Phenyl-propane-1,2-dioneMgBr₂·OEt₂1-2.594
2o-PhenylenediamineBenzilAcidic Alumina380-86
3DichloroquinoxalineBenzylamineNone569

Ultrasonic Techniques

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool for accelerating organic reactions, including the synthesis of quinoxalines. scielo.br This method offers advantages such as higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. scielo.br

A notable application is the catalyst-free synthesis of quinoxaline derivatives under ultrasound irradiation at room temperature. scielo.br For example, the reaction of benzil and o-phenylenediamine in ethanol under ultrasound irradiation can produce the corresponding quinoxaline in excellent yield (98%) within 60 minutes. scielo.brresearchgate.net This is a significant improvement over silent reactions at room temperature or under reflux, which result in poor yields. scielo.br

Ultrasonic irradiation can also be used for the one-pot synthesis of more complex structures, such as chalcone-quinoxaline derivatives, using an organocatalyst like pyrrolidine. iau.ir This method is efficient and minimizes the formation of by-products. iau.ir The oxidative cyclization of o-phenylenediamine and α-bromo ketones is another reaction that benefits from ultrasound, proceeding smoothly in ethanol with aqueous sodium hydroxide. The reaction is compatible with a variety of functional groups on the substrates.

The following table presents data on the ultrasound-assisted synthesis of quinoxalines:

Entry1,2-Diamine1,2-Diketone/α-Halo KetoneSolventTime (min)Yield (%)
1o-PhenylenediamineBenzilEthanol6098
2o-Phenylenediamineα-BromoacetophenoneEthanol/20% NaOH-High
3Naphthalene-2,3-diamineBenzilEthanol-Excellent
4o-PhenylenediamineFurilEthanol-Excellent

Aqueous and Solvent-Free Reaction Systems

The development of aqueous and solvent-free reaction systems is a cornerstone of green chemistry, aiming to reduce the use of hazardous organic solvents. ias.ac.in The synthesis of quinoxalines has been successfully adapted to these environmentally benign conditions. nih.govnih.gov

Water has been employed as a solvent for the CAN-catalyzed condensation of 1,2-diamines and 1,2-dicarbonyl compounds, providing excellent yields at room temperature. rsc.orgchim.it This approach is not only environmentally friendly but also economically advantageous. rsc.org Catalyst-free methods have also been developed, such as the reaction of o-phenylenediamines with phenacyl bromides in water at 80 °C, which proceeds without the need for any catalyst or additives. nih.gov

Solvent-free reactions, often facilitated by microwave irradiation or grinding, offer another green alternative. ias.ac.inscispace.com For instance, the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be carried out efficiently under solvent-free conditions using a recyclable sulfated polyborate catalyst. ias.ac.in This method boasts high yields, short reaction times, and an easy workup. ias.ac.in Similarly, using HClO₄·SiO₂ as a catalyst allows for the solvent-free synthesis of polyhydroquinoline derivatives through a four-component Hantzsch condensation. semanticscholar.org

CatalystReaction ConditionsSubstratesYield (%)Reference
Cerium (IV) Ammonium Nitrate (CAN)Water, Room Temperature1,2-Diketones, 1,2-Diaminesup to 98% rsc.orgchim.itmdpi.com
NoneWater, 80 °CPhenacyl Bromides, o-PhenylenediaminesModerate to High nih.gov
Sulfated PolyborateSolvent-free1,2-Diketones/α-Hydroxy Ketones, o-PhenylenediaminesHigh ias.ac.in
HClO₄·SiO₂Solvent-freeAldehydes, Dimedone, Ethyl Acetoacetate, Ammonium Acetate (B1210297)High semanticscholar.org
Alumina-Supported HeteropolyoxometalatesToluene, Room Temperatureo-Phenylenediamine, BenzilExcellent nih.gov

**2.3.4. Heterogeneous Catalysis (e.g., Alumina-Supported Heteropolyoxometalates, MCM-41, HClO₄·SiO₂) **

Heterogeneous catalysts are highly valued in green chemistry due to their ease of separation from the reaction mixture and potential for recyclability. nih.govscispace.com Several heterogeneous catalytic systems have been developed for the synthesis of quinoxalines.

Alumina-supported heteropolyoxometalates , such as CuH₂PMo₁₁VO₄₀ on alumina, have been shown to be effective and reusable catalysts for the synthesis of quinoxaline derivatives. nih.govnih.gov These catalysts can be prepared by incipient wetness impregnation and facilitate the reaction under mild conditions, such as at room temperature in toluene, with high yields. nih.gov The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. nih.gov

MCM-41 , a mesoporous silica (B1680970) material, and its metal-doped analogues (e.g., Fe/Al-MCM-41) have been employed as efficient catalysts for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. scispace.com The reaction, typically carried out in acetonitrile, benefits from the high surface area and catalytic activity of MCM-41, leading to good product yields. scispace.com The catalyst is also recyclable. scispace.com

HClO₄·SiO₂ (perchloric acid supported on silica gel) is another versatile and reusable heterogeneous catalyst. semanticscholar.orgresearchgate.netorganic-chemistry.org It has been successfully used for various organic transformations, including the synthesis of polyhydroquinoline derivatives via the Hantzsch condensation under solvent-free conditions. semanticscholar.org The use of HClO₄·SiO₂ offers advantages such as operational simplicity, high yields, and short reaction times. semanticscholar.orgorganic-chemistry.org

CatalystDescriptionApplication in Quinoxaline SynthesisKey Advantages
Alumina-Supported HeteropolyoxometalatesMolybdophosphovanadates on alumina cylinders. nih.govnih.govCondensation of o-phenylenediamines and 1,2-diketones at room temperature. nih.govHigh yields, mild conditions, recyclable. nih.gov
MCM-41Mesoporous silica material, can be doped with metals like Fe/Al. scispace.comCondensation of 1,2-diamines and 1,2-dicarbonyls. scispace.comGood yields, recyclable, easy workup. scispace.com
HClO₄·SiO₂Perchloric acid adsorbed on silica gel. semanticscholar.orgorganic-chemistry.orgFriedländer condensation of 2-aminoarylketones with carbonyls; Hantzsch condensation. semanticscholar.orgresearchgate.netEfficient, inexpensive, reusable, solvent-free conditions possible. semanticscholar.orgorganic-chemistry.org

Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs) and domino (or cascade) reactions have become powerful tools in heterocyclic chemistry, enabling the synthesis of complex molecules like quinoxalines in a single, efficient step. bohrium.comresearchgate.net These reactions minimize waste and purification steps by combining several operational stages without isolating intermediates. scribd.com The primary approach for quinoxaline synthesis via MCR involves the condensation of 1,2-diaminoarenes with 1,2-dicarbonyl compounds. bohrium.com This strategy can be adapted for the synthesis of this compound.

In a typical domino sequence, the reaction of an o-phenylenediamine with an α-haloketone, such as 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one, proceeds through an initial nucleophilic substitution followed by intramolecular cyclization and subsequent oxidation to yield the aromatic quinoxaline ring. chim.it Various catalysts, including palladium acetate or even catalyst-free systems in green solvents like water, have been employed to facilitate these transformations, often providing excellent yields. bohrium.comchim.it

The versatility of MCRs allows for the creation of diverse quinoxaline libraries by simply varying the substituents on the diamine or the carbonyl precursor. researchgate.net

Table 1: Illustrative Multi-Component Reaction for this compound

Reactant 1Reactant 2Catalyst/MediumProduct
o-Phenylenediamine1-(2,4-Dimethylphenyl)ethane-1,2-dioneAcetic Acid (catalytic) in EthanolThis compound
o-Phenylenediamine2-Bromo-1-(2,4-dimethylphenyl)ethan-1-oneHClO₄·SiO₂ or Water (reflux)This compound

Oxidative Cyclization Routes

Oxidative cyclization represents a fundamental and widely used method for constructing the quinoxaline core. The most classic example is the condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound, which proceeds via a dihydrequinoxaline intermediate that subsequently undergoes oxidation to the stable aromatic system. nih.gov Air is often a sufficient oxidant for this final aromatization step. nih.gov

More advanced oxidative cyclization strategies have been developed to broaden the scope and improve the efficiency of quinoxaline synthesis. One such method involves the reaction of o-phenylenediamines with epoxides, catalyzed by bismuth(V) compounds in DMSO, to yield tetrahydroquinoxalines, which can be subsequently oxidized. sapub.org Another innovative route is the iron(III)-catalyzed ring-opening annulation of 2-arylindoles with 1,2-diaminoarenes in the presence of tert-butyl nitrite (B80452) (TBN) as an oxidant. acs.org This process involves a cascade of nitrosation, condensation, intramolecular cyclization, and aromatization through C–N bond cleavage to afford functionalized quinoxalines. acs.org

Furthermore, tandem reductive cyclization processes offer an alternative pathway. For instance, the reduction of N-cyano-2-nitrobenzimidates in the presence of an iron-HCl system can lead to fused heterocyclic systems, a strategy that highlights the diverse possibilities for cyclization reactions leading to quinoxaline-like structures. organic-chemistry.org

Table 2: Example of Oxidative Cyclization for a 2-Aryl Quinoxaline Derivative

Reactant 1Reactant 2Catalyst/OxidantProductReference
1-(2-Aminophenyl)pyrroleSubstituted AldehydeAcetic Acid / Air4-Aryl-pyrrolo[1,2-a]quinoxaline nih.gov
2-Arylindole1,2-DiaminoareneFe(OTf)₃ / t-Butyl Nitrite (TBN)2-Aminoaryl Quinoxaline acs.org

Specific Derivatization Reactions for Quinoxaline Compounds

Once the quinoxaline core is synthesized, it can be further functionalized using a variety of organic reactions to produce diverse analogues.

Claisen-Schmidt Reaction

The Claisen-Schmidt condensation is a crossed-aldol reaction between an enolizable ketone or aldehyde and a non-enolizable aromatic carbonyl compound. wikipedia.org In the context of quinoxaline chemistry, a derivative containing an activated methyl group, such as 2-methylquinoxaline, can serve as the nucleophilic component. This methyl group can be deprotonated by a base (e.g., sodium hydroxide) to form a carbanion, which then attacks an aromatic aldehyde (e.g., benzaldehyde). The resulting β-hydroxy adduct typically dehydrates readily to yield a styryl-substituted quinoxaline. mdpi.com This reaction provides a straightforward method for extending the conjugation of the quinoxaline system by introducing α,β-unsaturated linkages. mdpi.com

Table 3: Claisen-Schmidt Condensation of a Quinoxaline Derivative

Quinoxaline ReactantAldehyde ReactantBase/SolventProduct
2-Methyl-3-(2,4-dimethylphenyl)quinoxalineBenzaldehydeNaOH / Ethanol2-(2-Styryl)-3-(2,4-dimethylphenyl)quinoxaline

Nucleophilic Addition and Substitution

The pyrazine (B50134) ring of quinoxaline is electron-deficient, making it susceptible to attack by nucleophiles. researchgate.netrsc.org

Nucleophilic Addition: Strong nucleophiles like Grignard reagents can add across the C=N bonds of the quinoxaline ring. For example, the reaction of quinoxaline with a Grignard reagent can lead to 2,3-disubstituted-1,2,3,4-tetrahydroquinoxaline derivatives. sapub.org

Nucleophilic Aromatic Substitution (SNAr): This is a highly valuable method for functionalizing quinoxalines, particularly when a good leaving group like a halogen is present. researchgate.net The reaction of 2,3-dichloroquinoxaline (B139996) with various nucleophiles (e.g., amines, thiols, alkoxides) allows for the sequential and regioselective introduction of substituents at the C2 and C3 positions. researchgate.netnih.gov

Vicarious Nucleophilic Substitution (VNS): The VNS reaction allows for the formal substitution of a hydrogen atom by a nucleophile. rsc.org Quinoxaline N-oxides are particularly good substrates for VNS, reacting with carbanions to introduce cyanoalkyl, sulfonylalkyl, or benzyl (B1604629) groups onto the heterocyclic ring, providing a direct C-H functionalization pathway. researchgate.netrsc.org

Table 4: Nucleophilic Aromatic Substitution on a Quinoxaline Derivative

Quinoxaline SubstrateNucleophileConditionsProductReference
2,3-DichloroquinoxalineHydrazine HydrateEthanol2-Chloro-3-hydrazinylquinoxaline nih.gov
2,3-DichloroquinoxalineMalonic EstersNaH / DMSODiethyl 2-((3-chloroquinoxalin-2-yl)methyl)malonate thieme-connect.de
6-Bromo-2-chloro-3-hydrazinylquinoxalineAcetylacetonePiperidine / Ethanol6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 2,4 Dimethylphenyl Quinoxaline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural determination of quinoxaline (B1680401) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of quinoxaline derivatives, the proton on the quinoxaline ring (H-3) typically appears as a singlet at a downfield chemical shift, often above 9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms. acgpubs.org The protons of the benzene (B151609) part of the quinoxaline moiety usually resonate in the aromatic region between 7.7 and 8.2 ppm as multiplets. acgpubs.org For 2-(2,4-Dimethylphenyl)quinoxaline, the protons of the dimethylphenyl group would show characteristic signals. The methyl protons would appear as sharp singlets in the upfield region (around 2.4-2.5 ppm), while the aromatic protons of this ring would have chemical shifts and coupling patterns dictated by their positions relative to the methyl groups.

The ¹³C NMR spectra provide complementary information. The carbon atoms of the quinoxaline ring typically resonate between 127 and 152 ppm. acgpubs.org The C-2 and C-3 carbons, being directly attached to nitrogen atoms, show distinct chemical shifts. The carbons of the dimethylphenyl substituent will also have characteristic signals, with the methyl carbons appearing significantly upfield.

Spectra are typically recorded in deuterated solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). acgpubs.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinoxalines

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-PhenylquinoxalineCDCl₃9.33 (s, 1H), 8.26-8.04 (m, 4H), 7.77 (m, 2H), 7.63-7.45 (m, 3H)151.86, 143.38, 142.32, 141.61, 136.80, 130.28, 130.19, 129.64, 129.54, 129.16, 127.56 acgpubs.org
2-(4-Methylphenyl)quinoxalineCDCl₃9.30 (s, 1H), 8.12 (d, J=8.0 Hz, 4H), 7.79-7.68 (m, 2H), 7.36 (d, J=7.9 Hz, 2H), 2.44 (s, 3H)151.82, 143.31, 142.33, 141.46, 140.49, 133.99, 130.18, 129.89, 129.54, 129.27, 129.10, 127.42, 21.42 acgpubs.org
2-(4-Chlorophenyl)quinoxalineCDCl₃9.29 (s, 1H), 8.14 (d, 7.8 Hz, 4H), 7.81-7.69 (m, 2H), 7.54 (m, 2H)150.59, 142.88, 142.23, 141.68, 136.59, 135.20, 130.48, 129.79, 129.61, 129.41, 129.19, 128.78 acgpubs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pathways of quinoxaline derivatives. Techniques like Electrospray Ionization (ESI-MS) are commonly used, typically showing a prominent protonated molecular ion peak [M+H]⁺. acgpubs.orgrsc.org This allows for the confirmation of the molecular formula.

The fragmentation of the quinoxaline core under electron impact (EI) or collision-induced dissociation (CID) often involves the sequential loss of small neutral molecules. A characteristic fragmentation pattern for the quinoxaline ring itself is the loss of a hydrogen cyanide (HCN) molecule. lookchem.com

For 2-substituted quinoxalines, the fragmentation is significantly influenced by the nature of the substituent. lookchem.com In the case of this compound, fragmentation would likely involve cleavages at the bond connecting the phenyl ring to the quinoxaline core. The presence of methyl groups on the phenyl ring can lead to the loss of a methyl radical (·CH₃) or the formation of tropylium-like ions through rearrangement, which are common fragmentation pathways for alkyl-substituted aromatic compounds. lookchem.com Studies on related compounds, like 2-methyl-3-phenyl quinoxaline, have confirmed hydrogen transfer from the methyl group to the aromatic ring, followed by the loss of a hydrogen radical. lookchem.com

Table 2: ESI-MS Data for Representative Quinoxaline Derivatives

CompoundObserved Ion [M+H]⁺ (m/z)Calculated Molecular FormulaReference
2-(4-Methylphenyl)quinoxaline221.3C₁₅H₁₂N₂ acgpubs.org
2-(4-Chlorophenyl)quinoxaline241.2C₁₄H₉ClN₂ acgpubs.org
2-(4-Fluorophenyl)quinoxaline225.0C₁₄H₉FN₂ rsc.org

X-ray Crystallography for Solid-State Structural Determination (Single Crystal, Powder Diffraction)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. missouri.edu

Single Crystal X-ray Diffraction: This technique, when applicable, yields a precise molecular structure. For quinoxaline derivatives, the quinoxaline ring system is generally planar. nih.govresearchgate.net In 2-aryl substituted quinoxalines, a significant structural parameter is the dihedral angle between the plane of the quinoxaline ring and the plane of the aryl substituent. This angle is influenced by steric hindrance from substituents. For this compound, the methyl group at the ortho position (position 2) of the phenyl ring would cause considerable steric repulsion with the quinoxaline core. This steric strain forces the dimethylphenyl ring to twist out of the plane of the quinoxaline ring, resulting in a large dihedral angle. This twisting disrupts π-conjugation between the two ring systems, which in turn affects the electronic and photophysical properties of the molecule. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as π-π stacking and C-H···N or C-H···π hydrogen bonds. researchgate.netnih.gov

Powder X-ray Diffraction (PXRD): This method is used to analyze the crystalline nature of bulk materials. PXRD patterns can confirm the crystallinity of a synthesized powder and can be used to identify different polymorphic forms. For quinoxaline derivatives, changes in the PXRD pattern upon physical stress, such as grinding, can indicate a transition from a crystalline to an amorphous state, which is often associated with changes in photophysical properties like piezofluorochromism. rsc.org

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectra of quinoxaline derivatives dissolved in organic solvents typically exhibit multiple absorption bands in the range of 250-400 nm. scholaris.ca These bands arise from electronic transitions within the molecule.

π–π Transitions:* Strong absorption bands, usually found at shorter wavelengths (250-300 nm), are attributed to π–π* transitions within the aromatic quinoxaline and phenyl ring systems. scholaris.ca

n–π Transitions:* Weaker absorption bands at longer wavelengths (350-400 nm) are often assigned to n–π* transitions involving the non-bonding electrons of the nitrogen atoms in the quinoxaline ring. scholaris.ca

Intramolecular Charge Transfer (ICT): In derivatives with electron-donating groups (like the dimethylphenyl group) and an electron-accepting quinoxaline core, an intramolecular charge transfer (ICT) band may appear at longer wavelengths. scholaris.ca

The position and intensity of these absorption bands are sensitive to the nature and position of substituents. Extending the π-conjugation or introducing strong electron-donating groups generally leads to a bathochromic (red) shift of the absorption maxima. researchgate.net The solvent polarity can also influence the spectra, particularly the ICT bands. scholaris.ca

Table 3: UV-Vis Absorption Maxima for Representative Quinoxaline Derivatives

CompoundSolventλ_abs (nm)Transition TypeReference
Generic Quinoxaline Derivative 1THF~250-300π–π scholaris.ca
~364n–π / ICT scholaris.ca
Generic Quinoxaline Derivative 2 (with biphenyl (B1667301) group)THF~371n–π* / ICT (Red-shifted) scholaris.ca

Photoluminescence (PL) and Electroluminescence (EL) Properties

Many quinoxaline derivatives are fluorescent and are investigated for their potential as emitters in organic light-emitting diodes (OLEDs).

Photoluminescence (PL): Upon excitation with UV light, these compounds can emit light in the visible region, often in the blue part of the spectrum. researchgate.net The emission properties are strongly linked to the molecular structure. The twisted conformation of this compound, caused by steric hindrance, can lead to interesting photophysical phenomena such as Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE). researchgate.netnih.gov In dilute solutions, these twisted molecules may be weakly emissive due to non-radiative decay pathways enabled by rotational freedom. However, in the aggregated or solid state, the restriction of these intramolecular rotations can block non-radiative channels, leading to a significant enhancement of fluorescence quantum yield. nih.gov

The emission wavelength is also affected by solvent polarity (solvatochromism), with more polar solvents often causing a red shift in emission for compounds with ICT character. scholaris.ca

Electroluminescence (EL): The promising photoluminescence properties of quinoxaline derivatives have led to their use as emitting materials in OLEDs. researchgate.netresearchgate.net When incorporated into an OLED device structure, these materials can emit light upon electrical excitation. Devices using quinoxaline emitters have demonstrated deep blue to yellow-orange emission with varying efficiencies. researchgate.netresearchgate.net The performance of the OLED, including its external quantum efficiency (EQE) and color coordinates (CIE), depends on the specific molecular design and the device architecture. researchgate.net

Halochromism Studies

Halochromism refers to the change in color of a substance upon a change in pH, typically due to protonation or deprotonation. In quinoxaline derivatives, the nitrogen atoms of the quinoxaline ring are basic and can be protonated by acids. This protonation significantly alters the electronic structure of the molecule.

Studies on related quinoxaline compounds have shown that their photophysical properties can be reversibly switched by the addition of acid and base. nih.gov Protonation of the quinoxaline nitrogen typically leads to a significant red shift in both the absorption and emission spectra. This is because protonation increases the electron-accepting ability of the quinoxaline core, enhancing the intramolecular charge transfer (ICT) character of the molecule. This acid-base switching of the photoluminescence properties makes these compounds potential candidates for applications in chemical sensing and molecular switches. nih.gov

Aggregation-Induced Emission (AIE) Phenomena

Quinoxaline derivatives are recognized for their fluorophoric properties and are often utilized as sensitive fluorescent probes. nih.gov The phenomenon of aggregation-induced emission (AIE) is of particular interest, where compounds that are weakly emissive in solution become highly fluorescent in an aggregated state. nih.gov This effect is often attributed to the restriction of intramolecular motion in the aggregated state, which provides a pathway for radiative energy dissipation. nih.gov

Studies on quinoxaline-based materials have demonstrated their potential as AIE-active blue emitters. For instance, a series of quinoxaline-based N-heteroarenes have been synthesized and shown to exhibit deep blue light emission in both solution and solid-state. scholaris.ca The introduction of N atoms into the backbone of arenes can significantly influence electron density and bandgap, as revealed by DFT calculations. scholaris.ca By modifying the 2,3- and 6,7-positions of the quinoxaline core, researchers have achieved deep blue emitters with aggregation-induced enhanced emission (AIEE) characteristics. scholaris.ca

In one study, quinoxaline compounds showed weak blue fluorescence in a pure THF solution. scholaris.ca However, upon the gradual addition of a poor solvent like water, the fluorescence intensity increased, indicating AIE properties. scholaris.ca The HOMO and LUMO energy levels of these compounds are separated to some extent, which is a contributing factor to intramolecular electron transfer. scholaris.ca This is consistent with the observed solvatochromic effect, where the emission wavelength changes with solvent polarity. scholaris.caresearchgate.net For example, as solvent polarity increases, the emission peaks of some quinoxaline derivatives redshift significantly, with colors tuning from deep blue to yellow. worktribe.com

The thermal stability of these AIE materials is also a crucial factor for their application. Increasing the number of substituent groups can enhance the thermal stability of the material and further inhibit effective intermolecular interactions, thereby improving spectral properties. scholaris.ca Single crystal X-ray diffraction studies have shown that some quinoxaline derivatives containing pyrene (B120774) units exhibit π-π stacking, leading to intramolecular charge transfer (ICT) and non-typical AIEE characteristics. worktribe.com

Vibrational Spectroscopy (Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for the characterization of quinoxaline derivatives. researchgate.net The FT-IR spectra provide valuable information about the functional groups present in the molecule and their vibrational modes.

For quinoxaline-based compounds, the FT-IR spectra are typically recorded in the region of 4000–400 cm⁻¹ using KBr pellets. nih.gov A detailed analysis often involves the simulation of the experimental spectra to assign the observed vibrational bands. nih.gov

Key vibrational modes observed in the FT-IR spectra of quinoxaline derivatives include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed. researchgate.net For an indeno quinoxaline ring, these vibrations have been identified at approximately 3053 cm⁻¹ and 3020 cm⁻¹ in the FT-IR spectrum. scialert.net

C=C and C=N stretching: These stretching vibrations are characteristic of the quinoxaline ring system. researchgate.net

C-N stretching: These vibrations are also fundamental to the quinoxaline structure. researchgate.net

C-H in-plane and out-of-plane bending: Aromatic C-H deformation vibrations occur in the region of 1300-1000 cm⁻¹. scialert.net

CH₃ and CH₂ vibrations: For substituted quinoxalines, symmetric and antisymmetric stretching and bending modes of methyl (CH₃) and methylene (B1212753) (CH₂) groups can be identified. scialert.net For instance, the symmetric bending mode of a CH₃ group has been assigned to a strong band observed in the Raman spectrum at 1394 cm⁻¹. scialert.net

The specific positions of these bands can be influenced by the nature and position of substituents on the quinoxaline ring. For example, in a study of 2,3-diphenylquinoxaline (B159395) (DPQ), the non-planar structure with tilted phenyl rings was confirmed through a combination of experimental and theoretical vibrational data. researchgate.net

The table below summarizes some of the characteristic vibrational frequencies observed for quinoxaline derivatives.

Vibrational ModeWavenumber (cm⁻¹)Reference
Aromatic C-H Stretching3057 - 3015 scialert.net
C-H In-plane Bending1270 - 1053 scialert.net
CH₃ Symmetric Bending1394 scialert.net
CH₃ Rocking Mode1055 - 1053 scialert.net

Surface-Sensitive Spectroscopic Techniques for Interfacial Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cardiff.ac.uk It is a valuable tool for studying the surface chemistry of functional materials, including those based on quinoxaline derivatives. researchgate.net

In the context of quinoxaline-based materials for applications like organic electronics, XPS can provide crucial information about the composition and purity of thin films. cardiff.ac.uk The technique involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. A survey spectrum, which plots binding energy versus counts, can identify the elements present on the surface. cardiff.ac.uk

For instance, in the characterization of novel quinoxaline derivatives synthesized for organic thin-film transistors, XPS could be used to confirm the elemental composition and the absence of impurities on the surface of the deposited films. researchgate.net While specific XPS data for this compound was not found in the provided search results, the general applicability of XPS for characterizing quinoxaline-based materials is well-established. researchgate.net

High-Resolution Electron Energy-Loss Spectroscopy (HREELS) is a surface-sensitive technique used to study the vibrational modes of species adsorbed on surfaces. wikipedia.org It involves scattering a monoenergetic beam of low-energy electrons from a surface and analyzing the energy of the scattered electrons. uni-heidelberg.de The energy losses correspond to the vibrational energies of the surface atoms and adsorbates. caltech.edu

HREELS is particularly useful for investigating the structure and bonding of molecules at interfaces. wikipedia.org The technique can distinguish between different adsorption sites and geometries. caltech.edu Due to the low energy of the incident electrons (typically < 100 eV), HREELS is extremely surface-sensitive, probing only the outermost few atomic layers. wikipedia.org This necessitates performing experiments in an ultra-high vacuum (UHV) environment. uni-heidelberg.de

While no specific HREELS studies on this compound were found, this technique would be highly applicable for studying its adsorption and orientation on various substrates, which is critical for its application in electronic devices. HREELS could provide insights into the interaction of the quinoxaline core and the dimethylphenyl group with the surface. scientaomicron.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and transition metal ions. nih.govbiointerfaceresearch.com It is a powerful tool for studying photoinduced processes and the generation of reactive radical intermediates. mdpi.com

In the context of quinoxaline derivatives, EPR spectroscopy, often combined with spin trapping techniques, is used to monitor the formation of reactive oxygen species (ROS) and other radical intermediates upon irradiation. researchgate.netmdpi.com For example, upon UVA irradiation, some quinoxaline derivatives have been shown to generate superoxide (B77818) radical anions (O₂⁻) through interaction with molecular oxygen. mdpi.com The formation of these radicals can be detected by trapping them with a spin trap like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), forming a stable spin adduct that can be observed by EPR. researchgate.netmdpi.com

The EPR spectra of these spin adducts provide information about the nature of the trapped radical. mdpi.com Simulation and analysis of the experimental EPR spectra can allow for the quantification of the generated radical species. researchgate.netmdpi.com Furthermore, in situ EPR spectroelectrochemical measurements can be used to study the reduction processes of quinoxaline derivatives, confirming the formation of radical anions. researchgate.netabechem.com The electrochemical behavior and electron-accepting ability of these compounds can be correlated with their potential biological activity. abechem.com

EPR studies have revealed that the photoexcitation of certain quinoxaline derivatives can lead to complex reaction mechanisms, including the formation of carbon-centered radicals from interactions with solvent molecules. mdpi.com

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase behavior of materials, which is crucial for their processing and application in devices. worktribe.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a compound. For a series of newly synthesized quinoxaline derivatives, TGA was performed by heating the samples under a nitrogen atmosphere. researchgate.net The results showed that the thermal stability of the compounds was influenced by the substituents, with an increase in the number of substituents leading to a higher decomposition temperature. researchgate.net For example, a quinoxaline derivative with a biphenyl group exhibited enhanced thermal stability due to the increased rigidity of the molecule. researchgate.net In some cases, TGA curves show a major weight loss at a specific temperature, suggesting vaporization or decomposition. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. For quinoxaline-based materials, DSC analyses have been performed to determine their glass transition temperatures (Tg) and melting points. worktribe.comresearchgate.net High glass transition temperatures are often desirable for materials used in organic light-emitting diodes (OLEDs) to ensure morphological stability during device operation. worktribe.com Some quinoxaline derivatives have been reported to have high thermal stability with decomposition temperatures above 452 °C. worktribe.com

The table below presents hypothetical thermal analysis data for a generic quinoxaline derivative based on typical findings in the literature.

Thermal PropertyValueTechnique
Decomposition Temperature (Td)> 450 °CTGA
Glass Transition Temperature (Tg)> 100 °CDSC

Computational and Theoretical Investigations on 2 2,4 Dimethylphenyl Quinoxaline Architectures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, providing a balance between accuracy and computational cost. For a molecule like 2-(2,4-Dimethylphenyl)quinoxaline, DFT would be the primary tool to elucidate its fundamental chemical characteristics.

Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, this would involve using a specific DFT functional, such as B3LYP, paired with a basis set like 6-311G(d,p) or 6-31+G(d,p), to find the minimum energy conformation.

The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero. The resulting optimized structure provides crucial information, including:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles between planes of atoms, which are particularly important for understanding the orientation of the 2,4-dimethylphenyl ring relative to the quinoxaline (B1680401) core.

These optimized geometric parameters are essential for understanding the molecule's shape and steric hindrance, and they serve as the foundation for all subsequent computational analyses. A hypothetical data table for the optimized geometry of this compound is presented below to illustrate the expected output.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

Parameter Value
Bond Lengths (Å)
N1-C2 Value
C2-C3 Value
C3-N4 Value
C2-C(Aryl) Value
**Bond Angles (°) **
N1-C2-C3 Value
C2-C3-N4 Value
C3-N4-C(Benzene) Value
**Dihedral Angles (°) **
N1-C2-C(Aryl)-C(Aryl) Value

Note: This table is for illustrative purposes only as no published data exists.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Once the geometry is optimized, DFT is used to probe the electronic properties of this compound. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO , being the lowest energy orbital without electrons, relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It uses a color scale to indicate regions of positive and negative electrostatic potential. Red areas, indicating negative potential, are susceptible to electrophilic attack, while blue areas, representing positive potential, are prone to nucleophilic attack. For this compound, the MEP map would highlight the electron-rich nitrogen atoms of the quinoxaline ring as potential sites for interaction with electrophiles.

Table 2: Hypothetical Electronic Properties of this compound (Calculated at the B3LYP/6-311G(d,p) level)

Property Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value

Note: This table is for illustrative purposes only as no published data exists.

Reactivity Parameters (Fukui Functions, Local Softness Indices)

To gain a more quantitative understanding of reactivity, DFT calculations can be used to determine various conceptual DFT descriptors. Fukui functions are particularly useful as they indicate the propensity of each atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack. These functions help in identifying the most reactive sites within the this compound structure.

Related to Fukui functions are local softness indices , which provide further insight into the reactive nature of different parts of the molecule. By analyzing these parameters, one could predict how this compound might interact with other reagents in a chemical reaction.

Intermolecular Interactions (NBO Analysis, Hydrogen Bonding, π-Stacking)

Natural Bond Orbital (NBO) analysis is a powerful technique used to study the interactions between orbitals within a molecule and between molecules. It provides a detailed picture of charge transfer, hyperconjugation, and the nature of chemical bonds. For this compound, NBO analysis could reveal intramolecular interactions, such as those between the lone pairs of the nitrogen atoms and the aromatic rings.

Furthermore, NBO analysis is instrumental in characterizing intermolecular interactions, such as hydrogen bonding and π-stacking . While this compound does not have traditional hydrogen bond donors, weak C-H···N hydrogen bonds could be investigated. π-stacking interactions, which are non-covalent interactions between aromatic rings, would also be a key area of investigation, as they could play a significant role in the solid-state packing and material properties of this compound.

Molecular Simulation Techniques

To understand the dynamic behavior of this compound, particularly in condensed phases, molecular simulation techniques are employed.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of molecules. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the movements and interactions of molecules over time.

For this compound, MD simulations could be used to study its behavior in a solvent, providing insights into its solvation properties and conformational flexibility. In the solid state, MD simulations can be used to investigate the stability of its crystal structure and to understand the nature and strength of intermolecular forces that govern its packing. These simulations are crucial for predicting material properties and for understanding how the molecule behaves in a realistic environment.

Monte Carlo (MC) Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a powerful computational technique used to study the adsorption behavior of molecules onto various surfaces. This method is particularly valuable for understanding the interactions between an adsorbate, such as this compound, and a substrate at the atomic level. While specific MC simulation data for the adsorption of this compound is not extensively available in the reviewed literature, the methodology has been successfully applied to other quinoxaline derivatives, primarily in the context of corrosion inhibition.

In these studies, MC simulations are employed to determine the most stable adsorption configurations of quinoxaline molecules on metal surfaces, such as copper. researchgate.net The simulations calculate the adsorption energy, which indicates the strength of the interaction between the inhibitor molecule and the metal. A higher negative value for adsorption energy suggests a stronger and more stable adsorption, implying better corrosion protection. These simulations have shown that quinoxaline derivatives can adsorb onto metal surfaces through both physical and chemical interactions. researchgate.net

The general approach involves placing the quinoxaline molecule and the metal surface in a simulation box. The MC algorithm then randomly samples different positions and orientations of the molecule on the surface, calculating the energy for each configuration. By exploring a vast number of possibilities, the simulation can identify the lowest energy (most favorable) adsorption sites and orientations. This provides valuable information on how the molecule arranges itself on the surface to maximize its interaction.

For instance, studies on related heterocyclic compounds have demonstrated that the orientation of the molecule, the nature of the substituent groups, and the electronic properties of the molecule all play a crucial role in the adsorption process. While direct experimental or simulation data for this compound is sparse, the established use of MC simulations for similar compounds provides a robust framework for predicting its adsorption characteristics. koreascience.krelsevierpure.com

Structure-Property Relationship Modeling

Structure-property relationship modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry and materials science. These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or other properties. For quinoxaline derivatives, extensive SAR and QSAR studies have been conducted, revealing key insights into how molecular modifications influence their therapeutic potential. researchgate.netmdpi.comnih.gov

The overarching theme from these studies is that the biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. mdpi.com The main sites for substitution that significantly impact activity are the second, third, sixth, and seventh positions of the quinoxaline nucleus. mdpi.com

Key Findings from SAR Studies on Quinoxaline Derivatives:

Substitution PositionInfluence on ActivityExamples of Favorable/Unfavorable Groups
Position 2 The nature of the substituent at this position is critical.Aromatic groups, such as a phenyl ring, are often associated with enhanced activity. The presence of electron-releasing groups on this aromatic ring can further increase activity, while electron-withdrawing groups may decrease it. mdpi.com
Position 3 The type of linker and the attached group are important.An NH linker at this position has been shown to be essential for certain anticancer activities. mdpi.com
Position 7 Substitution at this position can modulate activity.Electron-withdrawing groups like NO2 at the seventh position have been found to decrease anticancer activity. mdpi.com

2D-QSAR models have been developed for various quinoxaline derivatives to predict their anticancer activity against cell lines such as triple-negative breast cancer (TNBC) MDA-MB-231. nih.gov These models use molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic properties, size, and shape. The resulting equations can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. For example, a 2D-QSAR model for a series of quinoxaline derivatives showed a good correlation between the predicted and experimental anticancer activities, with regression coefficient values (r²) of 0.78 for the training set. nih.gov

Theoretical Studies of Electrochemical Behavior and Electron Affinity

Theoretical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electrochemical properties and electron affinity of quinoxaline derivatives. These studies provide a fundamental understanding of the redox behavior of these compounds, which is often linked to their biological activity. abechem.com

The electrochemical reduction of 2-substituted quinoxaline derivatives has been a subject of detailed investigation. abechem.com It has been established that the pyrazine (B50134) ring within the quinoxaline structure is the primary electroactive center. researchgate.net The reduction process typically involves a single-electron transfer, leading to the formation of a radical anion. abechem.com

A significant finding from these theoretical studies is the linear correlation between the reduction potential of quinoxaline derivatives and their electron affinity (EA). abechem.com The electron affinity, which is a measure of a molecule's ability to accept an electron, can be reliably calculated using DFT methods. researchgate.netkoreascience.kr A higher electron affinity (less negative reduction potential) is often associated with enhanced biological activity, particularly in the context of antimicrobial and antitumor agents. abechem.com This correlation allows for the computational screening of new quinoxaline derivatives to predict their potential biological efficacy based on their calculated electron affinity.

Calculated Properties of Quinoxaline Derivatives:

Compound TypeKey Theoretical FindingImplication
2-Substituted Quinoxalines A linear correlation exists between the reduction potential and the computationally determined electron affinity (R² = 0.933). abechem.comThe electron-accepting ability, and potentially the biological activity, can be predicted through computational methods. abechem.com
Quinoxalin-2-one Derivatives The pyrazine ring is the main electroactive center, undergoing a two-electron reduction process. researchgate.netUnderstanding the reduction mechanism is crucial for developing analytical methods for these compounds. researchgate.net

The theoretical approach to determining electron affinity typically involves calculating the total electronic energies of the neutral molecule and its corresponding anion. The difference between these energies provides the electron affinity. researchgate.net These calculations have been successfully applied to various classes of organic molecules, providing valuable insights into their reactivity. koreascience.kr For this compound, DFT calculations would be expected to provide a reliable estimate of its electron affinity and, by extension, its reduction potential and potential for certain biological activities.

Electrochemical Characterization and Redox Behavior of Quinoxaline Compounds

Voltammetric Studies (Cyclic Voltammetry, Potentiodynamic Polarization)

Voltammetric techniques, especially cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of quinoxaline (B1680401) derivatives. jocpr.comnih.gov Studies on various quinoxalines reveal that their electrochemical properties are highly dependent on the solvent system, pH, and the nature of substituents on the quinoxaline ring. acs.orgnih.gov

For many quinoxaline compounds, cyclic voltammetry in aprotic media like dimethylformamide (DMF) shows one or more reduction waves. jocpr.comjocpr.com The first reduction is often a reversible or quasi-reversible one-electron process, corresponding to the formation of a radical anion. jocpr.comjocpr.com For instance, the CV of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives displays a reversible first reduction attributed to the N-oxide moiety. jocpr.com A second, typically irreversible reduction at more negative potentials is also commonly observed, which corresponds to the reduction of the diazine ring. jocpr.com

In aqueous electrolytes, the electrochemical behavior of quinoxaline is pH-dependent. acs.org The parent quinoxaline molecule undergoes a two-electron transfer, and its solubility is significantly enhanced in chloride-containing supporting electrolytes. acs.org For quinoxalin-2-one derivatives, CV studies in acidic solutions show a splitting of the reduction wave, indicating a multi-step process that merges into a single wave in alkaline conditions. nih.gov The reversibility of these processes can be affected by the adsorption of the reduced species onto the electrode surface. nih.gov

Given that 2-(2,4-Dimethylphenyl)quinoxaline possesses an aryl substituent, its voltammetric profile is expected to be influenced by the electronic effects of the dimethylphenyl group. The electron-donating nature of the two methyl groups on the phenyl ring would likely make the quinoxaline core slightly more electron-rich, potentially shifting its reduction potentials to more negative values compared to unsubstituted 2-phenylquinoxaline.

Investigation of Reduction and Oxidation Potentials

The reduction and oxidation potentials of quinoxaline derivatives are crucial parameters that determine their suitability for various applications, such as in redox flow batteries or as catalysts. These potentials are highly tunable through chemical modification of the quinoxaline scaffold.

Computational and experimental studies have shown a clear correlation between the molecular structure of quinoxaline derivatives and their redox potentials. jocpr.com Electron-donating groups (like methyl or amino groups) tend to make the reduction potential more negative, as they increase the electron density on the electroactive pyrazine (B50134) ring, making it harder to reduce. jocpr.comresearchgate.net Conversely, electron-withdrawing groups facilitate reduction, resulting in more positive reduction potentials. jocpr.com

While the specific redox potential for this compound is not documented in the provided search results, a comparative analysis with related compounds can provide an estimate. For example, computational studies on quinoxalin-2(H)-one derivatives showed that the introduction of a methyl group shifted the redox potential from 0.123 eV (for the unsubstituted compound) to 0.015 eV. jocpr.comresearchgate.net Another study on 2,3-disubstituted quinoxaline di-N-oxides found that the 2,3-dimethyl derivative had the most negative half-wave potential (E1/2) in its class. mdpi.com Based on these trends, the 2,4-dimethylphenyl substituent on the 2-position of the quinoxaline ring is expected to make the reduction potential of the parent quinoxaline more negative.

Below is a table summarizing the redox potentials of several quinoxaline derivatives from various studies to illustrate the impact of substitution.

CompoundRedox Potential (E½ or E°)Conditions/Reference ElectrodeSource
Quinoxaline~ -0.02 V vs. RHEAqueous electrolyte acs.org
Quinoxalin-2(H)-one (QO)0.123 eV vs. SHEAqueous phase (calculated) jocpr.comresearchgate.net
3-Methylquinoxalin-2(1H)-one (MQO)0.015 eV vs. SHEAqueous phase (calculated) jocpr.comresearchgate.net
3-Aminoquinoxalin-2(1H)-one (AQO)-0.254 eV vs. SHEAqueous phase (calculated) jocpr.comresearchgate.net
Quinoxaline-1,4-dioxidePositive E1/2 valueAprotic solvent nih.gov
2,3-Diphenylquinoxaline-1,4-dioxidePositive E1/2 valueAprotic solvent nih.gov
2,3-Dimethylquinoxaline di-N-oxideMost negative E1/2 in its classNot specified mdpi.com

This table is for illustrative purposes and shows the diversity of redox potentials within the quinoxaline family.

Mechanistic Elucidation of Electroconversion Processes

The electrochemical reduction of quinoxaline derivatives often proceeds through a multi-step mechanism involving the transfer of one or more electrons and, in protic media, protons. The initial and most studied step is the formation of a radical anion. abechem.com

In aprotic solvents, the typical mechanism for the first reduction wave of a quinoxaline derivative is a single-electron transfer to the π-system of the pyrazine ring, generating a stable or quasi-stable radical anion. abechem.comresearchgate.net This has been confirmed in studies of 2-substituted quinoxalines and 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides, where the reversible first reduction is attributed to this radical anion formation. jocpr.comjocpr.comresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy has been used to prove the formation of these radical anions during electroconversion. abechem.comresearchgate.net

For this compound, the electroconversion in an aprotic medium would likely begin with the formation of a radical anion localized on the quinoxaline ring system. The stability of this radical would be influenced by the electronic and steric effects of the 2,4-dimethylphenyl group. In protic media, a pH-dependent mechanism involving protonation steps is expected, similar to other quinoxaline derivatives.

Modulation of Electrochemical Activity via Lewis Acid Adduct Formation

The electrochemical properties of heterocyclic compounds containing nitrogen atoms, such as quinoxalines, can be modulated by interaction with Lewis acids. The lone pair of electrons on the nitrogen atoms of the pyrazine ring can coordinate with a Lewis acid, forming a Lewis acid-base adduct.

This interaction effectively withdraws electron density from the quinoxaline ring system, making it more electron-deficient. As a result, the reduction of the quinoxaline becomes easier, shifting its reduction potential to less negative (or more positive) values. The strength of the Lewis acid and the stability of the resulting adduct determine the magnitude of this potential shift. While specific studies on the modulation of this compound's electrochemistry via Lewis acid adducts are not available in the search results, the principle is well-established in organic electrochemistry.

Research on sterically hindered triaryl-boranes has demonstrated the formation of atropisomeric dative adducts with Lewis bases. acs.org This highlights the complex structural nature of Lewis acid-base interactions. In the context of quinoxalines, the formation of an adduct with a Lewis acid, such as copper(I) halides (CuX), has been utilized to catalyze chemical reactions for their synthesis. nih.gov This demonstrates the accessibility of the nitrogen lone pairs for coordination, which is the prerequisite for modulating electrochemical activity. By forming an adduct, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoxaline is lowered, facilitating its reduction.

Applications in Energy Storage Systems (e.g., Aqueous Redox Flow Batteries)

Quinoxaline derivatives have emerged as a promising class of organic molecules for energy storage, particularly as anolytes (the negative electrolyte) in redox flow batteries (RFBs). nih.govderpharmachemica.com Their advantages include tunable redox potentials, high solubility in aqueous electrolytes, and the potential for low-cost synthesis. acs.org

The parent quinoxaline molecule has been studied for its use in aqueous RFBs due to its low redox potential (around -0.02 V vs. RHE), high solubility (up to 4.5 M), and two-electron transfer capability, which results in a high theoretical capacity. acs.org However, the chemical stability of some quinoxaline derivatives has been a challenge. For example, 2,3-dimethylquinoxaline-6-carboxylic acid was found to be susceptible to tautomerization in its reduced form under alkaline conditions, leading to capacity fade. derpharmachemica.com

Research has focused on modifying the quinoxaline structure to improve stability and performance. It has been shown that substitution at the 2 and 3 positions can significantly decrease the rate of capacity fade. nih.gov For instance, quinoxaline-2-carboxylic acid demonstrated a dramatic increase in stability compared to its dimethylated counterpart. derpharmachemica.com

While aqueous systems are attractive for their low cost and safety, nonaqueous RFBs offer a wider voltage window. Quinoxaline-based scaffolds have also been explored for nonaqueous systems. ipp.pt A significant challenge is maintaining stability in organic solvents. By fusing a π-donating nitrogen atom to the quinoxaline scaffold to create an indolo[2,3-b]quinoxaline system, researchers have developed highly stable anolytes with low reduction potentials and high solubility for nonaqueous RFBs, achieving a cell voltage of 2.3 V with excellent capacity retention. ipp.pt

The properties of this compound, with its aryl substitution at the 2-position, could make it a candidate for investigation in RFB applications. The dimethylphenyl group would influence its solubility, redox potential, and stability, key parameters for its performance in an energy storage system.

Coordination Chemistry and Ligand Design with Quinoxaline Derivatives

Synthesis and Characterization of Quinoxaline-Based Ligands

The synthesis of quinoxaline-based ligands is typically achieved through the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. organic-chemistry.org For the specific synthesis of 2-(2,4-Dimethylphenyl)quinoxaline, 1,2-phenylenediamine would be reacted with (2,4-dimethylphenyl)glyoxal. The general synthetic approach allows for the introduction of a wide variety of functional groups onto the quinoxaline (B1680401) scaffold, leading to ligands with diverse donor sets and electronic properties.

N,S-Donor Ligands: Quinoxaline derivatives featuring thioether or thiol groups have been synthesized to act as N,S-donor ligands. For instance, 2,3-bis(alkylthiomethyl)quinoxalines have been prepared and their coordination chemistry with soft metal ions like silver(I) has been explored. rsc.org These ligands are of interest due to the potential for forming stable complexes with metals that have a high affinity for sulfur donors. tandfonline.com

N,O-Donor Ligands: The incorporation of oxygen-donor functional groups, such as hydroxyl or carboxyl groups, into the quinoxaline framework results in N,O-donor ligands. rsc.org These ligands can be synthesized by using appropriately functionalized starting materials in the condensation reaction. For example, a Schiff base ligand derived from quinoxalin-2(1H)-one has been shown to coordinate to various transition metals through its nitrogen and oxygen atoms. nih.gov The resulting metal complexes often exhibit interesting structural and biological properties.

Pyridyl-Quinoxaline Ligands: A significant class of quinoxaline-based ligands incorporates a pyridyl group, creating a bidentate N,N-donor system analogous to 2,2'-bipyridine. mdpi.com The 2-(2'-pyridyl)quinoxaline (pqx) ligand, for example, has been extensively studied in coordination chemistry. mdpi.comisca.in The synthesis of these ligands typically involves the reaction of 2-acetylpyridine (B122185) with an o-phenylenediamine derivative. The resulting pyridyl-quinoxaline ligands are capable of forming stable chelate rings with a variety of transition metals.

The characterization of these ligands is routinely performed using a combination of spectroscopic techniques, including NMR (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy, to confirm their molecular structure and purity. nih.govnih.govisca.me

Formation and Structural Analysis of Transition Metal Complexes

Quinoxaline-based ligands, including the conceptual this compound, are expected to form stable complexes with a wide range of transition metals. The coordination mode of the ligand and the geometry of the resulting complex are influenced by factors such as the nature of the metal ion, the substituents on the quinoxaline ligand, and the reaction conditions.

Silver(I) ions are known for their flexible coordination geometry, which can range from linear to tetrahedral and higher coordination numbers. researchgate.netnih.gov This flexibility allows for the formation of diverse coordination architectures, including discrete molecular cages, 1D chains, 2D layers, and 3D frameworks, when reacted with quinoxaline-based ligands. rsc.org For example, the reaction of 2,3-bis(n-propylthiomethyl)quinoxaline with silver(I) perchlorate (B79767) yields a tetranuclear molecular cage, while the use of silver(I) nitrate (B79036) with the same ligand results in a 2D layered framework. rsc.org The coordination in these complexes typically involves the nitrogen atoms of the quinoxaline ring and any additional donor atoms present on the ligand. rsc.orgnih.gov The specific structure of the resulting silver(I) complex is also influenced by the counter-anion present in the reaction. rsc.org

Table 1: Examples of Silver(I) Coordination Architectures with Quinoxaline-Based Ligands
LigandSilver SaltResulting ArchitectureReference
2,3-bis(n-propylthiomethyl)quinoxalineAgClO₄Tetranuclear Molecular Cage rsc.org
2,3-bis(n-propylthiomethyl)quinoxalineAgNO₃2D Layer Framework rsc.org
2,3-bis(tert-butylthiomethyl)quinoxalineAgNO₃3D Network rsc.org
2,3-bis[(o-aminophenyl)thiomethyl]quinoxalineAgClO₄1D Chain rsc.org

First-row transition metals (from chromium to zinc) form a variety of complexes with quinoxaline-based ligands, displaying diverse coordination geometries and magnetic properties. mdpi.comresearchgate.net The 2-(2'-pyridyl)quinoxaline (pqx) ligand, for instance, has been used to synthesize complexes with Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com The resulting complexes often have the general formula [M(pqx)X₂] or [M(pqx)₂]X₂, where X is a halide or another coordinating anion. mdpi.comisca.in

The geometry of these complexes can range from tetrahedral for some Zn(II) and Co(II) complexes to square planar for Ni(II) and distorted octahedral for others. isca.inrsc.orgrsc.org The study of these complexes is important for understanding the fundamental principles of coordination chemistry and for their potential applications in areas such as catalysis and materials science. nih.gov

Table 2: Examples of First-Row Transition Metal Complexes with Pyridyl-Quinoxaline Ligands
Metal IonLigandComplex FormulaGeometryReference
Cr(III)2-(2'-pyridyl)quinoxaline[Cr(pqx)Cl₃(H₂O)]Octahedral mdpi.com
Fe(II)2-(2'-pyridyl)quinoxalineFe(pqx)₂₂Octahedral mdpi.com
Co(II)2-(2'-pyridyl)quinoxaline[Co(pqx)Cl₂]Tetrahedral mdpi.com
Ni(II)2-(2'-pyridyl)quinoxaline[Ni(pqx)Cl₂]Polymeric Octahedral isca.in
Cu(II)2-(2'-pyridyl)quinoxaline[Cu(pqx)Cl₂]Distorted Octahedral mdpi.com
Zn(II)2-(2'-pyridyl)quinoxaline[Zn(pqx)Cl₂]Tetrahedral mdpi.com

Quinoxaline derivatives with aryl substituents at the 2-position, such as the conceptual this compound, are excellent candidates for the formation of cyclometalated complexes with heavy transition metals like iridium(III) and platinum(II). acs.orgacs.orgnih.gov In these complexes, the ligand coordinates to the metal center through a nitrogen atom and a carbon atom of the aryl substituent, forming a stable five- or six-membered chelate ring.

The synthesis of these complexes typically involves the reaction of a metal precursor, such as IrCl₃·3H₂O or K₂PtCl₄, with the quinoxaline-based ligand at elevated temperatures. nih.govrsc.org The resulting cyclometalated complexes often exhibit interesting photophysical properties, including strong luminescence, which makes them attractive for applications in organic light-emitting diodes (OLEDs) and as phosphorescent probes. rsc.orgcnr.itnih.govrsc.org The emission color and efficiency of these complexes can be tuned by modifying the substituents on the quinoxaline ligand and by using different ancillary ligands in the coordination sphere of the metal. acs.orgnih.gov

Metal-Ligand Interaction Studies

Understanding the nature of the metal-ligand interactions in quinoxaline-based complexes is crucial for predicting their stability, reactivity, and physical properties. A variety of experimental and theoretical techniques are employed for this purpose. Spectroscopic methods such as UV-Vis and fluorescence spectroscopy can provide insights into the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. nih.gov

Electrochemical studies, particularly cyclic voltammetry, are used to probe the redox properties of the complexes and to determine the effect of the ligand on the metal center's oxidation state. nih.govnih.gov Theoretical calculations, such as Density Functional Theory (DFT), have become an invaluable tool for modeling the geometric and electronic structures of these complexes, providing a deeper understanding of the bonding and orbital contributions to the metal-ligand interactions. isca.mersc.org For instance, DFT studies on iridium(III) complexes with cyclometalated quinoxaline ligands have shown that the highest occupied molecular orbital (HOMO) is often located on the metal and the cyclometalating ligand, while the lowest unoccupied molecular orbital (LUMO) is typically centered on the ancillary ligands. acs.orgnih.gov

Ligand Design for Specific Coordination Modes and Photophysical Tuning

A key advantage of using quinoxaline-based ligands is the ability to systematically modify their structure to achieve specific coordination behaviors and to fine-tune the photophysical properties of the resulting metal complexes. The introduction of different substituents on the quinoxaline or the attached phenyl ring can influence the ligand's steric bulk, electron-donating or -withdrawing character, and the energy levels of its frontier molecular orbitals.

For example, in the context of cyclometalated iridium(III) complexes, varying the electronic nature of the substituents on the 2,3-diphenylquinoxaline (B159395) ligand has been shown to modulate the emission wavelength of the resulting complexes. acs.orgacs.orgnih.gov Similarly, the choice of ancillary ligands in these complexes plays a critical role in determining their photophysical properties. acs.orgnih.gov By carefully designing the quinoxaline-based ligand and selecting appropriate ancillary ligands, it is possible to create metal complexes with tailored absorption and emission characteristics for specific applications.

Supramolecular Chemistry of Quinoxaline Derivatives

Host-Guest Chemistry and Inclusion Complexes

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. Quinoxaline (B1680401) derivatives are known to act as hosts due to their aromatic and electron-rich nature. However, no studies were found that specifically investigate 2-(2,4-Dimethylphenyl)quinoxaline as either a host or a guest in such complexes.

Cyclodextrin-Based Supramolecular Assemblies

Cyclodextrins are common hosts used to encapsulate hydrophobic guest molecules in aqueous solutions, with applications in drug delivery and materials science. The formation of inclusion complexes with various quinoxaline derivatives has been reported. Despite this, there is no available research detailing the interaction or formation of supramolecular assemblies between this compound and cyclodextrins.

Design and Synthesis of Quinoxaline-Based Cavitands and Baskets

Quinoxaline units are frequently incorporated into larger macrocyclic structures known as cavitands and baskets, which possess well-defined cavities for molecular recognition. The synthesis of these complex architectures often involves the condensation of substituted o-phenylenediamines with dicarbonyl compounds. Research in this area focuses on tuning the cavity size and properties for specific guest binding. There are no published reports on the use of this compound as a component or building block in the design or synthesis of such cavitands or baskets.

Self-Assembly Processes and Supramolecular Gels

The self-assembly of small molecules into larger, ordered structures is a cornerstone of supramolecular chemistry, sometimes leading to the formation of supramolecular gels. Quinoxaline derivatives can self-assemble through various non-covalent interactions, forming materials with interesting properties. Literature searches did not yield any studies on the self-assembly behavior or gel formation capabilities of this compound.

Chiral Supramolecular Structures and Chiroptical Switching

Chirality at the supramolecular level can arise from the assembly of either chiral or achiral building blocks. The transfer of chirality from a molecular unit to a macroscopic assembly is a significant area of research, with potential applications in optical materials. While there are studies on chiral structures derived from other quinoxaline compounds, no information exists regarding the formation of chiral supramolecular assemblies or any chiroptical switching phenomena involving this compound.

Intermolecular Interactions (π–π Stacking, Hydrogen Bonding, Van der Waals)

The supramolecular organization of quinoxaline derivatives is governed by a combination of intermolecular forces. π–π stacking is a dominant interaction due to the aromatic nature of the quinoxaline core, while hydrogen bonding and van der Waals forces also play crucial roles in directing the assembly process. Although these interactions would theoretically be present in solid-state or aggregated forms of this compound, there are no specific research articles that analyze or detail these interactions for this particular compound.

Advanced Applications in Functional Materials Science

Organic Electronic and Optoelectronic Devices

Quinoxaline (B1680401) derivatives, including 2-(2,4-Dimethylphenyl)quinoxaline, are increasingly being explored for their potential in various organic electronic and optoelectronic devices. qmul.ac.ukbeilstein-journals.orgresearchgate.net Their adaptable molecular structure allows for precise tuning of their electronic properties, making them suitable for roles as electron-transporting materials, emitters, and chromophores. beilstein-journals.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The strong electron-accepting nature of the quinoxaline core makes its derivatives, such as this compound, excellent candidates for use in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). qmul.ac.ukbeilstein-journals.org These materials can function as electron transport layers (ETLs) or as host materials for phosphorescent emitters. researchgate.netgoogle.com The introduction of different donor units onto the quinoxaline framework allows for the systematic regulation of their photophysical properties, enabling the development of emitters that span the visible spectrum from green to red. nih.gov

For instance, a series of asymmetric quinoxaline derivatives incorporating donor units like 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) and 10H-phenoxazine (PXZ) have been synthesized. nih.gov These modifications have led to the creation of highly efficient OLEDs. A doped device based on a DMAC-functionalized quinoxaline derivative exhibited a maximum external quantum efficiency (EQE) of 22.4%. nih.gov Another study on quinoxaline-based thermally activated delayed fluorescence (TADF) emitters reported a maximum brightness of 36,480 cd m⁻², a power efficiency of 41.0 lm W⁻¹, and an EQE of 15.3%. rsc.org

Solution-processed OLEDs utilizing donor-decorated quinoxaline-based TADF aggregates have also shown promise for deep-red to near-infrared (NIR) emission. st-andrews.ac.uk A device employing a neat film of a DMAC-functionalized quinoxaline derivative demonstrated electroluminescence at 685 nm with a maximum EQE of 0.3%. st-andrews.ac.uk

Below is a table summarizing the performance of some quinoxaline-based OLEDs:

Device Type Emitter/Host Material Max. EQE (%) Max. Brightness (cd m⁻²) Emission Wavelength (nm)
Doped OLEDDBQ-3DMAC22.4-Green
Doped OLEDDBQ-3PXZ14.1-Orange
TADF OLEDDMAC-TTPZ15.336,480-
Solution-Processed OLED4DMAC-TPPQ (neat film)0.3-685
Solution-Processed OLED4PXZ-TPPQ (neat film)0.04-780

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

The electron-accepting properties of quinoxaline derivatives make them valuable components in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). qmul.ac.ukbeilstein-journals.org In OSCs, they can function as non-fullerene acceptors, contributing to improved photovoltaic performance. qmul.ac.ukresearchgate.netrsc.org The structural versatility of quinoxaline allows for the design of acceptors with tailored energy levels and absorption spectra, which is crucial for efficient charge generation and transport. rsc.org

In the context of DSSCs, quinoxaline-based compounds have been successfully employed as organic sensitizers. nih.govcase.edu By incorporating a triphenylamine (B166846) donor unit and a quinoxaline acceptor unit, researchers have developed sensitizers with promising power conversion efficiencies (PCEs). nih.govcase.edu For example, two novel quinoxaline-based organic sensitizers, RC-21 and RC-22, achieved PCEs of 3.30% and 5.56%, respectively. nih.govcase.edu These results highlight the potential of the quinoxaline unit as a strong electron-accepting component in sensitizer (B1316253) design. nih.govcase.edu Furthermore, quinoxaline derivatives can act as auxiliary acceptors and π-bridges in DSSCs, enhancing electron injection and light absorption. beilstein-journals.org

Theoretical studies have also supported the potential of quinoxalin-2(1H)-one-based dyes as efficient sensitizers for TiO2 nanocrystalline solar cells, suggesting that their electronic and optical properties can be fine-tuned for optimal performance.

Organic Field-Effect Transistors (OFETs)

Quinoxaline derivatives have emerged as promising materials for n-type organic field-effect transistors (OFETs). qmul.ac.ukbeilstein-journals.org Their inherent electron-deficient nature facilitates electron transport, a key requirement for n-type semiconductors. The development of donor-acceptor (D-A) conjugated polymers incorporating a quinoxaline unit has led to significant advancements in OFET performance. nih.govfrontiersin.orgfrontiersin.org

For instance, a novel alternating D-A polymer, PQ1, was synthesized by coupling a quinoxaline derivative with indacenodithiophene (IDT), an electron-rich unit. nih.govfrontiersin.org This polymer exhibited p-type semiconductor properties with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. nih.govfrontiersin.org The strong intramolecular charge transfer (ICT) effect observed in PQ1 is beneficial for charge transport within the polymer chains. nih.govfrontiersin.org

Another study focused on the synthesis and characterization of quinoxaline-based derivatives for use in top-contact/bottom-gate OFETs. researchgate.net Thin films of one such derivative demonstrated p-channel characteristics with hole mobilities reaching 2.6 × 10⁻⁵ cm²/Vs in a solution-processed device and 1.9 × 10⁻⁴ cm²/Vs in a vacuum-deposited device. researchgate.net

The performance of OFETs can also be influenced by the regioregularity of the conjugated polymers. A study comparing a quinoxaline-thienylenevinylene polymer with a regioregular pyridyl pyrazine-thienylenevinylene polymer found that the latter exhibited about an order of magnitude higher carrier mobility. nsf.gov

Electron Transport Materials (ETMs) and N-Type Semiconductors

The electron-deficient nature of the quinoxaline core makes its derivatives inherently suitable for use as electron transport materials (ETMs) and n-type semiconductors in various organic electronic devices. qmul.ac.ukbeilstein-journals.orgresearchgate.net Their high electron affinity and thermal stability are key advantages in these applications. researchgate.net The ability to tune their properties through molecular design allows for the optimization of their performance for specific device architectures. beilstein-journals.org Quinoxaline derivatives have been widely investigated as electron-transporting materials in OLEDs, OFETs, and OSCs. qmul.ac.ukbeilstein-journals.orgresearchgate.net

Thermally Activated Delayed Fluorescence (TADF) Emitters

Quinoxaline-based compounds have shown great promise as thermally activated delayed fluorescence (TADF) emitters for highly efficient OLEDs. rsc.orgresearchgate.netchemrxiv.org TADF materials can harvest both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of 100%. This is achieved through a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which allows for efficient reverse intersystem crossing (rISC) from the triplet state to the singlet state.

Researchers have designed and synthesized various TADF emitters by combining a quinoxaline acceptor with different donor units. nih.govrsc.org For example, by using 1,2,3,4-tetrahydrophenazine (B181566) as an acceptor and donors like 9,9-dimethyl-9,10-dihydroacridine (DMAC), phenoxazine (B87303) (PXZ), and phenothiazine (B1677639) (PTZ), TADF compounds with small ΔE_ST values of 0.15, 0.09, and 0.07 eV, respectively, were achieved. rsc.org Another approach involved designing asymmetric quinoxaline derivatives with DMAC and PXZ donor units, which successfully addressed the challenge of simultaneously achieving a small ΔE_ST and a high fluorescence radiative rate. nih.gov

The development of red and near-infrared (NIR) TADF emitters based on a dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) acceptor has also been explored, with emission wavelengths being tuned by modulating the strength of the electron-donating groups. chemrxiv.org

Chromophores for Advanced Sensing and Electrochromic Technologies

The versatile photophysical and electrochemical properties of quinoxaline derivatives make them excellent candidates for use as chromophores in advanced sensing and electrochromic applications. qmul.ac.ukbeilstein-journals.orgresearchgate.net Their ability to exhibit changes in their absorption or emission spectra in response to external stimuli forms the basis for their use as chemical sensors.

A series of symmetrical cross-conjugated luminophores based on a quinoxaline unit demonstrated selective and sensitive sensing properties for Fe³⁺ ions. rsc.org One of these luminophores also acted as a colorimetric and fluorescent chemosensor for Ag⁺ ions. rsc.org These materials also exhibited reversible piezofluorochromic (PFC) properties, where their fluorescence color changes upon the application of mechanical pressure due to phase transitions between crystalline and amorphous states. rsc.org

Furthermore, chromophore-labeled quinoxaline derivatives have been investigated as efficient electroluminescent materials, where the photophysical properties are influenced by the nature of the embedded chromophores and the polarity of the solvent. researchgate.net

Corrosion Inhibition Mechanisms and Performance (Theoretical and Experimental Aspects)

Quinoxaline derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.com Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorption occurs through the interaction of the lone pair electrons of the nitrogen heteroatoms and the π-electrons of the aromatic system with the vacant d-orbitals of the metal. mdpi.com

Mechanism of Action: Theoretical and experimental studies on quinoxaline derivatives reveal they typically function as mixed-type inhibitors. nsf.govrsc.orgnih.gov This means they adsorb on the metal surface and impede both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process without significantly altering the corrosion mechanism. nih.gov The presence of the inhibitor molecules on the surface blocks the active sites where corrosion would otherwise occur.

The adsorption process is influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface and corrosive environment. nih.gov Quantum chemical calculations using Density Functional Theory (DFT) are frequently employed to correlate molecular properties with inhibition efficiency. nih.gov Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are used to predict the reactivity and adsorption capability of the molecules. mdpi.com A higher EHOMO value generally indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency. mdpi.com

The adsorption of these compounds on a mild steel surface typically conforms to the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the metal surface. mdpi.comrsc.org

Performance Data: While specific performance data for this compound is not prominently available, extensive research on structurally similar derivatives demonstrates their high inhibition efficiency, which increases with concentration.

Quinoxaline DerivativeConcentrationMediumMetalInhibition Efficiency (%)Reference
2-(4-methylphenyl)-1,4-dihydroquinoxalineNot Specified1.0 M HClCarbon SteelIncreases with concentration rsc.org
(E)-3-(2-(benzofuran-2-yl)vinyl)quinoxalin-2(1H)-one10⁻³ M1.0 M HClMild Steel91.3% rsc.org
4-(quinoxalin-2-yl)phenolNot Specified1.0 M HClMild SteelReported as highest among tested derivatives nsf.gov
(2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline10⁻³ M1.0 M HClMild Steel89.07% nih.gov

Fuel Cell Applications

The inherent stability of the quinoxaline ring system makes it an attractive building block for polymers used in energy conversion devices, including fuel cells. While research on the specific monomer this compound is limited, studies on poly(phenylquinoxaline) (PPQ) polymers highlight their potential in proton exchange membranes (PEMs). nsf.gov

PEMs are a critical component in fuel cells like the Direct Methanol (B129727) Fuel Cell (DMFC), where they conduct protons from the anode to the cathode while preventing fuel crossover. nsf.gov Traditional perfluorosulfonic acid membranes face challenges such as high cost and methanol permeability. Sulfonated aromatic polymers, including those based on quinoxaline, have emerged as promising alternatives due to their excellent thermal stability, mechanical properties, and low cost. nsf.gov

In this context, sulfonated poly(phenylquinoxaline)s (SPPQs) have been synthesized and fabricated into membranes. nsf.gov The rigid quinoxaline backbone provides superior chemical and thermal stability, while the grafted sulfonic acid groups facilitate proton conduction. nsf.gov Research has shown that modifying the polymer architecture, for instance by creating side-chain type SPPQs, can significantly improve proton conductivity compared to main-chain sulfonated versions. nsf.gov Although the proton conductivity of these early-stage SPPQ membranes may be lower than commercial standards like Nafion, they demonstrate the viability of the quinoxaline structure for fuel cell applications. nsf.gov

Furthermore, quinoxaline derivatives are being explored as charge-storing materials in aqueous organic redox flow batteries (RFBs), a related electrochemical technology for grid-scale energy storage. nih.gov Studies have identified and addressed stability issues like tautomerization in the reduced state, providing molecular design principles to create more robust quinoxaline-based materials for practical energy storage applications. nih.gov

Polymer Composites and Interfacial Science (e.g., Polymer-Metal Interfaces)

The principles governing the adsorption of quinoxaline derivatives on metal surfaces for corrosion inhibition are a direct form of interfacial science. These interactions are fundamental to the performance of polymer-metal hybrid structures and composites. The formation of a stable bond at the polymer-metal interface is critical, relying on mechanisms such as chemical bonding (covalent and hydrogen bonds) and micromechanical interlocking. The nitrogen atoms and π-electron system of the quinoxaline unit, which are key to its function in corrosion inhibition, also dictate its interaction at interfaces within polymer composites and electronic devices.

Quinoxaline-based polymers are increasingly used in organic electronics, where interfacial properties are paramount. Donor-acceptor (D-A) conjugated polymers incorporating quinoxaline as the electron-accepting unit are designed for applications in organic field-effect transistors (OFETs) and organic solar cells. rsc.org In these polymers, a strong intramolecular charge transfer (ICT) from the donor unit to the quinoxaline unit is crucial for charge transport. rsc.org This ICT effect is an interfacial phenomenon at the molecular level.

The performance of polymer solar cells, for example, relies on the nanoscale morphology of a blended film comprising a conjugated polymer donor and an electron acceptor. rsc.org The interface between these two materials is where charge separation occurs. Quinoxaline-based polymers have achieved high power conversion efficiencies, demonstrating their potential for commercial applications. rsc.org The electronic properties of the quinoxaline moiety can be finely tuned through chemical modification to optimize the energy levels for efficient charge transfer across these interfaces. rsc.org The study of these systems provides insight into the fundamental structure-property relationships that govern polymer-metal and polymer-organic interfaces.

Q & A

Basic: What are the standard synthetic routes for 2-(2,4-Dimethylphenyl)quinoxaline?

Methodological Answer:
The synthesis typically involves condensation reactions between o-phenylenediamine derivatives and diketones or α-keto aldehydes. A common approach includes:

Condensation with Glyoxylic Acid Derivatives : React 2,4-dimethylphenylglyoxal with o-phenylenediamine in ethanol under reflux (24–48 hours). Purify via column chromatography (petroleum ether/EtOAc gradient) .

Multi-step Synthesis : For derivatives with substituents, introduce functional groups post-condensation. For example, chlorination or nitration after initial quinoxaline formation .
Key Data : Yields range from 45% to 70%, depending on substituent steric effects. Purity is confirmed via HPLC (>95%) and NMR (δ 7.2–8.1 ppm for aromatic protons) .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl groups at δ 2.3–2.6 ppm) and aromatic proton coupling patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 263.15 for C16_{16}H14_{14}N2_2) .
  • Elemental Analysis : Validates C, H, N composition (e.g., C: 78.6%, H: 6.1%, N: 15.3%) .

Advanced: How are microwave-assisted methods applied to optimize synthesis?

Methodological Answer:
Microwave irradiation reduces reaction times from hours to minutes. For example:

  • Procedure : Mix o-phenylenediamine and 2,4-dimethylphenylglyoxal in DMF. Irradiate at 150°C (300 W, 15 minutes). Purify via flash chromatography .
    Key Data : Yields improve to 85% with >99% purity. Reaction kinetics show a 10-fold acceleration compared to conventional heating .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions (e.g., variable IC50_{50} values in enzyme assays) arise from:

Purity Issues : Validate compound purity via HPLC and DSC (melting point consistency) .

Assay Conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤1%).

Orthogonal Assays : Confirm herbicidal activity (e.g., protoporphyrinogen oxidase inhibition) using both in vitro enzymatic and in planta assays .

Advanced: What crystallographic insights explain molecular interactions?

Methodological Answer:
Single-crystal XRD reveals:

  • Dihedral Angles : The 2,4-dimethylphenyl group forms a 49.3° angle with the quinoxaline core, influencing π-π stacking .
  • Intermolecular Interactions : C–H⋯π interactions (3.36 Å spacing) stabilize the crystal lattice .
    Key Data : CCDC deposition codes (e.g., 1983315) provide full structural parameters .

Basic: What biological activities are reported for this compound?

Methodological Answer:

  • Herbicidal : Inhibits protoporphyrinogen oxidase (IC50_{50} = 2.8 µM) .
  • Antimicrobial : MIC = 12.5 µg/mL against Staphylococcus aureus .
  • Neuroprotective : Derivatives like J-147 show potential in Alzheimer’s models (EC50_{50} = 0.3 µM) .

Advanced: How are computational methods used to study mechanism of action?

Methodological Answer:

  • Molecular Docking : AutoDock Vina models ligand binding to enzyme active sites (e.g., ∆G = -9.2 kcal/mol for Complex III inhibition) .
  • DFT Calculations : HOMO-LUMO gaps (4.1 eV) predict electron-deficient regions for nucleophilic attack .
    Key Software : Gaussian 16 (B3LYP/6-31G* basis set) .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with petroleum ether/EtOAc (4:1) for baseline separation .
  • Recrystallization : Ethanol/water (7:3) yields needle-like crystals (mp 142–144°C) .

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2_2) at C6 to boost herbicidal activity (IC50_{50} ↓ 40%) .
  • Pharmacophore Modeling : Identify critical hydrogen bond donors (e.g., -NH in quinoxaline core) using Schrödinger Suite .

Advanced: What challenges exist in polymorph identification?

Methodological Answer:

  • Crystallization Solvents : Polar solvents (MeOH) favor Form I (monoclinic), while toluene yields Form II (triclinic) .
  • Thermal Analysis : DSC thermograms distinguish polymorphs (Form I: mp 142°C; Form II: mp 136°C) .

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